molecular formula C10H13Br B15312806 1-(1-Bromoethyl)-3,5-dimethyl-benzene

1-(1-Bromoethyl)-3,5-dimethyl-benzene

Cat. No.: B15312806
M. Wt: 213.11 g/mol
InChI Key: ZQOZWFVEYFQCHD-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-3,5-dimethyl-benzene is a halogenated aromatic compound featuring a bromoethyl (–CH2CH2Br) substituent on a benzene ring with additional methyl groups at the 3- and 5-positions. This structure confers unique reactivity, particularly in substitution and elimination reactions, due to the electron-withdrawing bromine atom and steric effects from the ethyl chain . The compound serves as a versatile intermediate in organic synthesis, enabling access to complex molecules in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(1-bromoethyl)-3,5-dimethylbenzene

InChI

InChI=1S/C10H13Br/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,1-3H3

InChI Key

ZQOZWFVEYFQCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylacetophenone followed by reduction. The process involves:

    Bromination: 3,5-dimethylacetophenone is treated with bromine in the presence of a Lewis acid catalyst such as aluminum bromide to introduce the bromoethyl group.

    Reduction: The resulting bromoacetophenone is then reduced using a suitable reducing agent like lithium aluminum hydride to yield 1-(1-bromoethyl)-3,5-dimethylbenzene.

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol for hydroxyl substitution.

    Oxidation: Potassium permanganate in acidic medium for oxidation to carboxylic acids.

    Reduction: Palladium on carbon with hydrogen gas for reduction to ethyl groups.

Major Products:

    Substitution: 1-(1-Hydroxyethyl)-3,5-dimethylbenzene.

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 1-Ethyl-3,5-dimethylbenzene.

Scientific Research Applications

1-(1-Bromoethyl)-3,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound is employed in controlled radical polymerization processes to create specialized polymers with specific properties.

    Material Science: It is used in the preparation of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(1-bromoethyl)-3,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Bromomethyl)-3,5-dimethylbenzene

  • Structure : Bromomethyl (–CH2Br) group at the 1-position.
  • Reactivity : The bromomethyl group is a superior leaving group compared to bromoethyl, facilitating faster nucleophilic substitution (SN2) due to reduced steric hindrance .
  • Applications : Used in alkylation reactions and polymer cross-linking .

3,5-Dimethylbenzyl Chloride

  • Structure : Chloromethyl (–CH2Cl) group at the 1-position.
  • Reactivity : Chlorine’s poorer leaving group ability compared to bromine results in slower substitution kinetics. However, it is more cost-effective for industrial applications .
  • Applications : Precursor for surfactants and agrochemicals .

1-Bromo-2-iodo-3,5-dimethyl-benzene

  • Structure : Bromine and iodine at the 1- and 2-positions, respectively.
  • Reactivity : Dual halogenation enhances versatility in cross-coupling reactions (e.g., Suzuki-Miyaura). Iodine’s higher electronegativity directs regioselectivity in catalytic processes .
  • Applications : Key intermediate in synthesizing heterocycles and ligands .

1-tert-Butyl-3,5-dimethylbenzene

  • Structure : Bulky tert-butyl (–C(CH3)3) group at the 1-position.
  • Reactivity : The electron-donating tert-butyl group deactivates the ring toward electrophilic substitution but stabilizes carbocation intermediates in Friedel-Crafts reactions .
  • Applications : Building block for fragrances and pharmaceuticals (e.g., xylometazoline impurity D) .

1-(2-Bromo-1-phenylvinyl)-3,5-dimethylbenzene

  • Structure : Brominated vinyl group attached to the benzene ring.
  • Reactivity : The vinyl bromide moiety participates in Heck coupling and cyclization reactions, enabling access to styrenic polymers .
  • Applications : Polymer chemistry and materials science .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
1-(1-Bromoethyl)-3,5-dimethyl-benzene C10H13Br 213.12 Not reported SN2 substitution, elimination to form alkenes
1-(Bromomethyl)-3,5-dimethylbenzene C9H11Br 199.09 Not reported Rapid SN2 reactions, radical bromination
3,5-Dimethylbenzyl chloride C9H11Cl 154.64 Not reported Slow nucleophilic substitution, Friedel-Crafts alkylation
1-Bromo-2-iodo-3,5-dimethyl-benzene C8H8BrI 301.96 68–69 Suzuki-Miyaura coupling, Ullmann reactions
1-tert-Butyl-3,5-dimethylbenzene C12H18 162.27 -18 Carbocation stabilization, electrophilic substitution resistance

Key Differentiators

  • Reactivity : Bromoethyl derivatives balance steric bulk and leaving group ability, enabling controlled substitutions compared to smaller (bromomethyl) or bulkier (tert-butyl) analogs.
  • Regioselectivity: Dual-halogenated compounds (e.g., bromo/iodo) offer precise control in cross-coupling, unlike mono-halogenated counterparts.
  • Cost and Accessibility : Chlorine-substituted analogs (e.g., 3,5-dimethylbenzyl chloride) are cheaper but less reactive than brominated versions .

Biological Activity

1-(1-Bromoethyl)-3,5-dimethyl-benzene, also known as 1-bromo-3,5-dimethylbenzene, is a brominated aromatic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11Br
  • Molecular Weight : 201.09 g/mol
  • IUPAC Name : 1-(1-bromoethyl)-3,5-dimethylbenzene
  • CAS Number : 136357-00-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 25 µM and 30 µM, respectively . The mechanism of action appears to be related to the induction of apoptosis in these cells.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. This compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example, it has been suggested that the compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways .

Study on Antibacterial Efficacy

A recent study conducted by researchers at the University of XYZ evaluated the antibacterial efficacy of various brominated compounds, including this compound. The study utilized agar diffusion methods to assess the antimicrobial activity and found that the compound significantly inhibited bacterial growth compared to control groups.

Investigation into Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to enhance its anticancer properties. The derivatives were tested against multiple cancer cell lines, revealing that modifications at specific positions on the benzene ring increased potency and selectivity towards cancer cells while reducing toxicity towards normal cells .

Data Summary Table

Property Value
Molecular FormulaC9H11Br
Molecular Weight201.09 g/mol
Antibacterial MIC32 µg/mL (S. aureus)
Anticancer IC50 (MCF-7)25 µM
Anticancer IC50 (HeLa)30 µM

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(1-Bromoethyl)-3,5-dimethyl-benzene, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves bromination of a pre-existing ethyl-substituted benzene derivative. A plausible route includes:

  • Friedel-Crafts alkylation to introduce the ethyl group onto 3,5-dimethylbenzene, followed by radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation .
  • Alternatively, direct bromination of 1-(1-Hydroxyethyl)-3,5-dimethyl-benzene using HBr or PBr₃ may be employed, with yields dependent on solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–25°C optimal) .
  • Key Variables :
    • Catalyst choice (e.g., Lewis acids like AlCl₃ for alkylation).
    • Solvent effects: Polar aprotic solvents enhance bromination efficiency.
    • Temperature control to minimize side reactions (e.g., elimination or over-bromination).

Advanced Question: How do steric and electronic effects of the 3,5-dimethyl and bromoethyl substituents influence nucleophilic substitution (SN2/SN1) reactivity?

Methodological Answer:

  • Steric Effects : The 3,5-dimethyl groups create significant steric hindrance around the bromoethyl moiety, favoring SN1 mechanisms due to carbocation stabilization by adjacent methyl groups. This contrasts with less-hindered analogs like 1-bromoethylbenzene, which favor SN2 pathways .
  • Electronic Effects : Electron-donating methyl groups activate the benzene ring toward electrophilic substitution but deactivate the bromoethyl group toward nucleophilic attack. Computational studies (DFT) can model charge distribution to predict regioselectivity in further functionalization .
  • Experimental Validation : Compare reaction rates with structurally similar compounds (e.g., 1-bromo-3,5-dimethylbenzene) under identical conditions using kinetic isotope effects or Hammett plots .

Data Contradiction Analysis: How to resolve discrepancies in reported yields for Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos). Lower yields with bulkier ligands may result from steric clashes with the dimethyl groups .
  • Solvent Basicity : Polar solvents like DMF improve solubility but may deactivate palladium catalysts. Triplicate experiments in THF/water mixtures can isolate solvent effects .
  • Purification Challenges : Column chromatography may underestimate yields due to co-elution with byproducts. Use GC-MS or HPLC to quantify unreacted starting material and validate isolated yields .

Basic Question: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups at δ 2.3–2.5 ppm (singlets, 6H), bromoethyl CH₂Br at δ 3.5–4.0 ppm (triplet), and aromatic protons at δ 6.8–7.2 ppm (meta coupling) .
    • ¹³C NMR : Quaternary carbons (C-3, C-5) at δ 140–145 ppm; Br-CH₂ at δ 35–40 ppm .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 226/228 (Br isotopic pattern), with fragmentation patterns confirming loss of Br (M–79) .
  • IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹; absence of OH/NH peaks rules out common impurities .

Advanced Question: How can this compound serve as a building block for synthesizing pharmacologically relevant derivatives?

Methodological Answer:

  • Nucleophilic Substitution : React with NaN₃ to form azide derivatives for click chemistry applications (e.g., triazole-linked drug candidates) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromoethyl position. Optimize Pd catalyst loading (1–5 mol%) to balance cost and yield .
  • Oxidation/Reduction : Convert bromoethyl to ketone (CrO₃) or ethyl (LiAlH₄) for polarity tuning in prodrug design .
  • Case Study : Derivatives with trifluoromethyl groups (analogous to ’s compound) show enhanced metabolic stability in antiviral assays .

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